molecular formula C27H27FN4O2S B2848514 N-(3-{[4-(2-fluorophenyl)piperazin-1-yl](pyridin-3-yl)methyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide CAS No. 618405-13-3

N-(3-{[4-(2-fluorophenyl)piperazin-1-yl](pyridin-3-yl)methyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide

Cat. No. B2848514
M. Wt: 490.6
InChI Key: DUMIPZJTITWQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[4-(2-fluorophenyl)piperazin-1-yl](pyridin-3-yl)methyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C27H27FN4O2S and its molecular weight is 490.6. The purity is usually 95%.
The exact mass of the compound N-(3-{[4-(2-fluorophenyl)piperazin-1-yl](pyridin-3-yl)methyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-{[4-(2-fluorophenyl)piperazin-1-yl](pyridin-3-yl)methyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-{[4-(2-fluorophenyl)piperazin-1-yl](pyridin-3-yl)methyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • PET Imaging of Neuroinflammation : A study by Lee et al. (2022) developed a ligand, [18F]1, for PET imaging of the colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. This is particularly relevant in neurodegenerative diseases such as Alzheimer’s disease. The ligand showed promising results in both dynamic PET/CT imaging and ex vivo biodistribution studies, suggesting potential for specific imaging of CSF1R in neuroinflammation contexts (Lee et al., 2022).

  • Antipsychotic Potential : Raviña et al. (2000) synthesized conformationally restricted butyrophenones with affinities for dopamine and serotonin receptors. These compounds, including variations of the N-(3-{[4-(2-fluorophenyl)piperazin-1-yl]pyridin-3-ylmethyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide structure, were evaluated as potential antipsychotic agents. The study's results suggest potential efficacy in treating psychiatric disorders (Raviña et al., 2000).

  • Capillary Electrophoresis in Drug Analysis : Ye et al. (2012) utilized nonaqueous capillary electrophoresis for separating imatinib mesylate and related substances, including variants of the compound . This technique is crucial for quality control in pharmaceutical analysis (Ye et al., 2012).

  • Metabolism in Antineoplastic Treatment : Gong et al. (2010) explored the metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. The study identified various metabolites, including structures related to the compound , providing insight into its biotransformation and potential therapeutic applications (Gong et al., 2010).

  • Synthesis and Docking Studies : Balaraju et al. (2019) conducted synthesis and docking studies of piperazine-1-yl-1H-indazole derivatives, including the compound . These studies are crucial for understanding the molecular interactions and potential therapeutic applications of these compounds (Balaraju et al., 2019).

properties

IUPAC Name

N-[3-[[4-(2-fluorophenyl)piperazin-1-yl]-pyridin-3-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN4O2S/c1-18-19(2)35-27(30-26(33)23-10-6-16-34-23)24(18)25(20-7-5-11-29-17-20)32-14-12-31(13-15-32)22-9-4-3-8-21(22)28/h3-11,16-17,25H,12-15H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMIPZJTITWQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=C4F)NC(=O)C5=CC=CO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-{[4-(2-fluorophenyl)piperazin-1-yl](pyridin-3-yl)methyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.